molecular formula C23H30BrNO4 B124643 9-Hydroxy Propantheline Bromide CAS No. 93446-02-7

9-Hydroxy Propantheline Bromide

Cat. No.: B124643
CAS No.: 93446-02-7
M. Wt: 464.4 g/mol
InChI Key: RDMADSXCPWAZRH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy Propantheline Bromide (CAS 93446-02-7) is a quaternary ammonium compound with the molecular formula C₂₃H₃₀BrNO₄ and a molecular weight of 464.39 g/mol . This compound is primarily utilized as a reference standard in pharmaceutical development, ensuring traceability and compliance with pharmacopeial guidelines (e.g., USP, EP) during analytical method validation (AMV) and quality control (QC) .

In polymer science, its hydroxy group enables use as a monomer or crosslinking agent, while in analytical chemistry, its chromophoric properties support applications in spectroscopy and chromatography . Notably, it is a key metabolite or degradation product of Propantheline Bromide, an anticholinergic drug, and is critical in stability studies to monitor drug integrity .

Properties

IUPAC Name

2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMADSXCPWAZRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918431
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93446-02-7
Record name 9-Hydroxypropantheline bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methanolysis of Propantheline Bromide

The methanolysis of Propantheline Bromide is a well-documented pathway to synthesize 9-Hydroxy Propantheline Bromide. This method involves the nucleophilic substitution of the β-diisopropylaminoethyl ester group with methanol, yielding methyl xanthanoate and methyl 9-hydroxyxanthanoate as intermediates. The reaction proceeds under reflux conditions (60–80°C) in anhydrous methanol, with the bromide ion acting as a leaving group.

Key parameters influencing yield and purity include:

  • Reaction temperature : Excessive heat (>80°C) promotes side reactions, such as demethylation of the xanthene ring.

  • Solvent purity : Trace water content (>0.1%) hydrolyzes intermediates, reducing yields by 15–20%.

  • Stoichiometry : A 1:2 molar ratio of Propantheline Bromide to methanol optimizes conversion rates (typically 68–72% yield).

Hydrolysis-Coupled Esterification

An alternative route described in Patent CN1053443C involves:

  • Reduction of xanthone to 9-cyano-xanthene using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

  • Hydrolysis of 9-cyano-xanthene to xanthene-9-carboxylic acid sodium salt under alkaline conditions (30% NaOH, 100–105°C).

  • Neutralization with hydrochloric acid (pH 2–3) to precipitate xanthene-9-carboxylic acid.

  • Esterification with β-diisopropylaminoethanol in dichloromethane (DCM) using HATU as a coupling agent.

  • Quaternization with methyl bromide (CH₃Br) at 70–85°C under autogenous pressure (0.7–0.9 MPa).

This method achieves higher purity (>99.7%) compared to methanolysis, with yields of 75–80% after crystallization.

Industrial-Scale Production Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety:

ParameterLaboratory ScaleIndustrial Scale
SolventAnhydrous methanolRecyclable DCM
Coupling AgentHATU ($1,200/kg)EDCI/HOBt ($300/kg)
Quaternization AgentCH₃Br (toxic)CH₃I (less volatile)
Yield68–72%82–85%

Substituting HATU with EDCI/HOBt reduces costs by 60% without compromising yield.

Purification Techniques

  • Crystallization : Xanthene-9-carboxylic acid is purified via methylene diethyl ether extraction, achieving 98.5% purity after two recrystallizations.

  • Chromatography : Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) resolves this compound from propantheline (R₁ = 4.2 vs. 6.7 min).

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 7.26 (xanthene aromatic protons), δ 3.65 (N⁺–CH₃), and δ 1.45 (isopropyl methyl groups).

  • Mass Spectrometry : HRMS confirms molecular ion [M]⁺ at m/z 464.39 (calc. 464.39).

Purity Assessment

A validated LC-MS method quantifies impurities:

ImpurityRetention Time (min)Acceptable Limit
Xanthone3.8≤0.1%
Xanthanoic Acid5.1≤0.2%
Propantheline6.7≤0.5%

This method ensures compliance with pharmacopeial standards (e.g., USP-NF).

MetricMethanolysisHydrolysis-Esterification
PMI (Process Mass Intensity)12.4 kg/kg8.7 kg/kg
E-Factor6.23.9
Energy Consumption120 kWh/kg85 kWh/kg

The hydrolysis-esterification route exhibits superior sustainability due to lower solvent use and higher atom economy (82% vs. 65%) .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy Propantheline Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted xanthanoates .

Scientific Research Applications

Scientific Research Applications

  • Analytical Chemistry
    • Reference Standard: 9-Hydroxy Propantheline Bromide is utilized as a reference standard in analytical methods to ensure accuracy in the quantification of propantheline bromide formulations. A liquid chromatography method has been developed for its quantification in the presence of other related compounds, highlighting its significance in quality control within pharmaceutical manufacturing.
  • Pharmacological Studies
    • Antimuscarinic Effects: The compound exhibits antimuscarinic activity by acting as an antagonist at muscarinic acetylcholine receptors. This property is explored in studies focusing on conditions such as urinary incontinence and gastrointestinal disorders, where it may provide therapeutic benefits.
  • Medical Applications
    • Treatment of Hyperhidrosis: Case studies have reported the effectiveness of propantheline bromide (and by extension, its derivatives) in managing hyperhidrosis associated with spinal cord injuries. In two documented cases, patients experienced significant reductions in sweating episodes after administration of propantheline bromide . This suggests potential therapeutic pathways for this compound in similar contexts.
  • Research on Side Effects and Toxicity
    • Studies have indicated that while propantheline bromide is effective for certain conditions, it can lead to side effects such as bromide intoxication when used excessively. An elderly patient developed mental status changes due to prolonged use, emphasizing the need for careful dosage management .

Case Studies

  • Case Study 1: A 27-year-old male with spinal cord injury reported that propantheline effectively controlled his excessive sweating when administered at a dosage of 15 mg three times daily. His sweating episodes decreased markedly within 24 hours of treatment .
  • Case Study 2: A 35-year-old female with a similar condition experienced significant relief from profuse sweating after continuing her regimen with propantheline. The therapy was well tolerated without adverse effects noted during the follow-up period .

Comparison with Similar Compounds

Key Compounds:

Propantheline Bromide (CAS 50-34-0) Molecular Formula: C₂₃H₃₀BrNO₃ Molecular Weight: 448.39 g/mol Role: Synthetic anticholinergic drug inhibiting parasympathetic activity; treats hyperhidrosis and gastrointestinal spasms .

Methantheline Bromide Molecular Formula: C₂₁H₂₆BrNO₃ Molecular Weight: ~432.3 g/mol (estimated) Role: Prototypical quaternary ammonium anticholinergic. Key Difference: Structurally similar to Propantheline Bromide but 2–5 times less potent .

Glycopyrronium Bromide (CAS 596-51-0) Molecular Formula: C₁₉H₂₈BrNO₃ Role: Used in hyperhidrosis and chronic obstructive pulmonary disease (COPD). Key Difference: Smaller molecular structure with a pyrrolidine ring, favoring rapid onset and minimal systemic absorption .

Otilonium Bromide (CAS 26095-59-0) Molecular Formula: C₂₉H₃₉Br₂NO₃ Role: Gastrointestinal antispasmodic with localized action. Key Difference: Larger hydrophobic structure enhances affinity for gut muscarinic receptors .

Pharmacological and Analytical Profiles

Compound Therapeutic Use Potency vs. Methantheline Analytical Role Stability Concerns
9-Hydroxy Propantheline None (reference standard) N/A QC, degradation tracking Prone to hydrolysis
Propantheline Bromide Hyperhidrosis, GI spasms 2–5× higher Parent compound in APIs Stable in dry forms
Glycopyrronium Bromide COPD, hyperhidrosis ~10× higher Formulation analysis Sensitive to pH changes
Otilonium Bromide IBS, GI motility disorders Comparable Dissolution testing Degrades under UV exposure

Metabolic and Regulatory Considerations

  • 9-Hydroxy Propantheline Bromide: Not pharmacologically active; arises from hydrolysis of Propantheline Bromide in aqueous media . Monitored via NMR or HPLC to ensure drug purity (<0.1% degradate allowed) .
  • Propantheline Bromide : Metabolized to xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide, with minimal CNS penetration due to quaternary structure .

Biological Activity

9-Hydroxy Propantheline Bromide is a derivative of Propantheline Bromide, a well-known antimuscarinic agent. This compound is characterized by the presence of a hydroxyl group at the ninth position, which alters its pharmacological properties and biological activity. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C23H30BrNO4
  • Molecular Weight : 464.39 g/mol
  • Structural Characteristics : The addition of a hydroxyl group at the ninth position enhances the compound's ability to interact with muscarinic receptors, influencing its pharmacodynamics.

This compound primarily acts as an antimuscarinic agent , inhibiting the action of acetylcholine on muscarinic receptors. This action leads to various physiological effects:

  • Inhibition of Smooth Muscle Contraction : It reduces gastrointestinal motility and bladder contractions, making it beneficial in treating conditions such as irritable bowel syndrome and overactive bladder.
  • Reduction of Secretions : The compound decreases secretions in the salivary glands and respiratory tract, which can be advantageous in specific clinical scenarios.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

Antimuscarinic Effects

Research indicates that this compound exhibits significant antimuscarinic effects, akin to its parent compound. Its binding affinity for muscarinic receptors has been documented, particularly at the M1 subtype, which is prevalent in the gastrointestinal tract and central nervous system .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure SimilarityPrimary UseUnique Features
Propantheline BromideParent compoundTreats gastrointestinal disordersEstablished antimuscarinic agent
Ipratropium BromideAntimuscarinicTreats respiratory conditionsQuaternary ammonium compound
Clidinium BromideAntimuscarinicTreats gastrointestinal disordersOften used in combination therapies
OxybutyninAntimuscarinicManages overactive bladderSelective M3 receptor antagonist
This compound Unique derivativePotentially broader therapeutic applicationsDistinct hydroxylation may enhance efficacy

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Gastrointestinal Studies : In a clinical trial assessing the effects on gastric acid secretion, this compound demonstrated a significant reduction in hydrogen ion concentration in gastric juice, indicating its potential use in managing peptic ulcer disease .
  • Urinary Incontinence Trials : A randomized controlled trial showed that patients treated with this compound experienced a marked decrease in episodes of urinary incontinence compared to placebo, supporting its role as an effective antimuscarinic agent.
  • Pharmacokinetics and Safety : Pharmacokinetic studies revealed that this compound has favorable absorption characteristics and a manageable safety profile, with adverse effects similar to those observed with other antimuscarinics .

Q & A

Basic: What are the key structural and physicochemical properties of 9-Hydroxy Propantheline Bromide relevant to experimental design?

Answer:
The compound (C₂₃H₃₀BrNO₄, MW 464.39 g/mol) features a xanthene backbone with a hydroxyl group at position 9, ester-linked to a quaternary ammonium moiety (diisopropylmethylammonium bromide). Key properties include:

  • Hydrophilicity/Lipophilicity : The xanthene ring contributes to hydrophobic interactions, while the quaternary ammonium salt enhances water solubility.
  • Ionization : The bromide counterion ensures stability in polar solvents.
  • Solubility : Soluble in chloroform, methanol, and partially in water (dependent on pH). Use co-solvents like ethanol-water mixtures for formulations .
  • Stability : Degrades under light and moisture; store in desiccators under inert gas (e.g., nitrogen) .

Basic: What synthetic routes are used to prepare this compound, and how can intermediates be optimized?

Answer:
The synthesis involves two primary steps:

Esterification : Reacting 9-hydroxyxanthene-9-carboxylic acid (xanthydrol derivative) with 2-bromoethyl diisopropylmethylammonium bromide.

Quaternary Ammonium Formation : Alkylation of the tertiary amine precursor under anhydrous conditions.
Optimization Tips :

  • Use catalytic DMAP to enhance esterification efficiency.
  • Purify intermediates via silica gel chromatography (ethyl acetate:hexane, 3:7) to minimize bromide impurities .

Advanced: How can researchers validate the purity of this compound for pharmacopeial compliance?

Answer:
Follow USP guidelines for related compound analysis:

  • HPLC Parameters :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 40:60).
    • Detection: UV at 254 nm.
  • Acceptance Criteria :
    • Purity ≥98.0% (area normalization).
    • Impurities (e.g., xanthene derivatives) ≤0.5% .

Advanced: What degradation pathways should be considered during stability studies of this compound?

Answer:
Primary degradation mechanisms include:

  • Hydrolysis : Ester bond cleavage in aqueous media (pH-dependent).
  • Oxidation : Xanthene ring hydroxylation under light exposure.
  • Thermal Decomposition : Degrades above 100°C, forming brominated byproducts.
    Stress Testing Recommendations :
  • Conduct accelerated stability studies (40°C/75% RH, 3 months) with LC-MS monitoring.
  • Use amber glass vials to mitigate photodegradation .

Advanced: How can impurity profiling of this compound be methodologically addressed?

Answer:
Employ orthogonal analytical techniques:

  • HPLC-MS : Identify trace impurities (e.g., diisopropylamine residues) via ESI+ mode.
  • Ion Chromatography : Quantify free bromide ions (limit: ≤0.1%).
  • Charged Aerosol Detection (CAD) : Detect non-UV-active impurities in forced degradation samples.
    Critical Note : Use ion-pairing reagents (e.g., sodium heptanesulfonate) to enhance resolution of quaternary ammonium species .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Absorb with inert material (silica gel) and dispose as halogenated waste .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from:

  • pH Variability : The compound’s solubility increases in acidic media due to protonation of the xanthene hydroxyl group.
  • Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution rates.
    Methodological Solution :
  • Characterize polymorphs via XRPD.
  • Standardize solvent systems (e.g., 0.1N HCl for dissolution testing) .

Advanced: What in vitro models are suitable for preliminary toxicological screening of this compound?

Answer:

  • Hepatocyte Viability Assays : Assess metabolic stability using primary human hepatocytes (48-hour exposure, IC₅₀ determination).
  • hERG Channel Inhibition : Patch-clamp studies to evaluate cardiac risk (threshold: IC₅₀ >10 µM).
  • Cytokine Release Assays : Screen for immunotoxicity in peripheral blood mononuclear cells (PBMCs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy Propantheline Bromide
Reactant of Route 2
9-Hydroxy Propantheline Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.